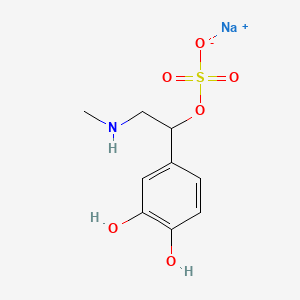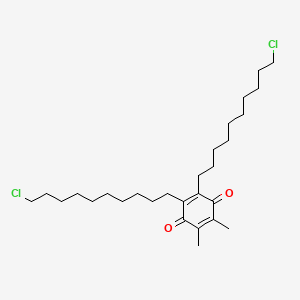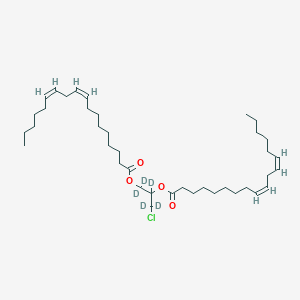
rac-1,2-Dilinoleoyl-3-chloropropanediol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1,2-Dilinoleoyl-3-chloropropanediol-d5 is a deuterium-labeled compound used primarily in scientific research. It is a derivative of linoleic acid, a polyunsaturated omega-6 fatty acid, and is often utilized in studies involving lipid metabolism and biochemical pathways. The compound’s molecular formula is C39H62D5ClO4, and it has a molecular weight of 640.43 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1,2-Dilinoleoyl-3-chloropropanediol-d5 typically involves the esterification of linoleic acid with a deuterium-labeled chloropropanediol. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and the process is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet the standards required for scientific research .
Chemical Reactions Analysis
Types of Reactions
rac-1,2-Dilinoleoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the chloropropanediol moiety to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Hydroxylated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-1,2-Dilinoleoyl-3-chloropropanediol-d5 is widely used in scientific research, including:
Chemistry: Studying lipid metabolism and biochemical pathways.
Biology: Investigating the role of lipids in cellular processes.
Medicine: Exploring potential therapeutic applications in treating metabolic disorders.
Industry: Used as a reference standard in analytical chemistry and quality control.
Mechanism of Action
The mechanism of action of rac-1,2-Dilinoleoyl-3-chloropropanediol-d5 involves its incorporation into lipid metabolic pathways. The deuterium labeling allows researchers to trace the compound’s metabolic fate and study its interactions with various enzymes and receptors. The compound’s molecular targets include enzymes involved in lipid metabolism, such as lipases and desaturases .
Comparison with Similar Compounds
Similar Compounds
rac-1,2-Dioleoyl-3-chloropropanediol-d5: Similar structure but with oleic acid instead of linoleic acid.
rac-1,2-Distearoyl-3-chloropropanediol-d5: Contains stearic acid instead of linoleic acid.
rac-1,2-Bis-palmitoyl-3-chloropropanediol-d5: Features palmitic acid instead of linoleic acid.
Uniqueness
rac-1,2-Dilinoleoyl-3-chloropropanediol-d5 is unique due to its linoleic acid moiety, which is a polyunsaturated fatty acid. This makes it particularly useful in studies involving polyunsaturated lipid metabolism and its effects on cellular processes .
Properties
Molecular Formula |
C39H67ClO4 |
|---|---|
Molecular Weight |
640.4 g/mol |
IUPAC Name |
[3-chloro-1,1,2,3,3-pentadeuterio-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-/i35D2,36D2,37D |
InChI Key |
DRJDHVCKVJFJLH-JTAZZAPCSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


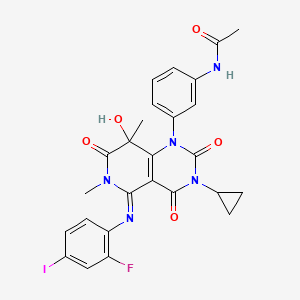
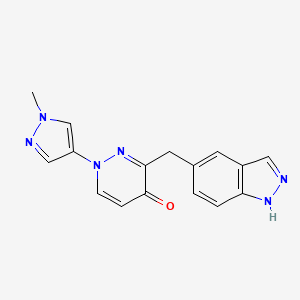
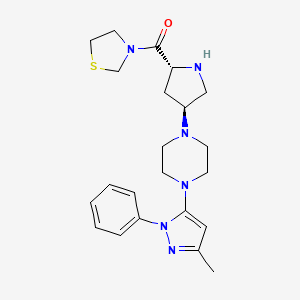
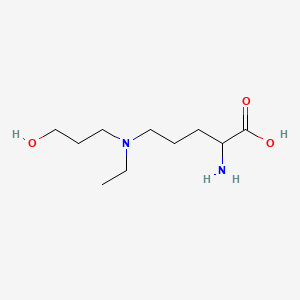
![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)
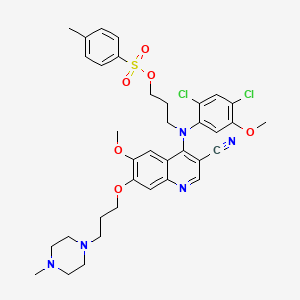
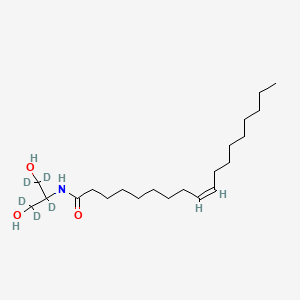
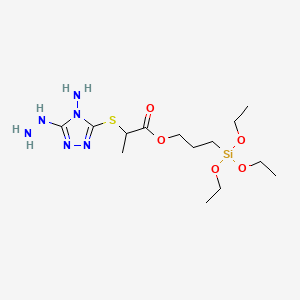
![11-ent-Mifepristone-5-chloro-3,2'-[1,3]dioxolane](/img/structure/B13851659.png)
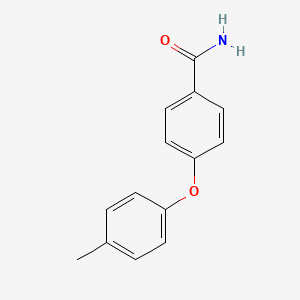
![(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851665.png)
![6-[5-(2-carboxyethenyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851666.png)
